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Introduction: Polyethylene glycol (PEG) linkers are indispensable in bioconjugation, drug

delivery, and materials science due to their biocompatibility, hydrophilicity, and ability to

enhance the pharmacokinetic properties of conjugated molecules.[1][2] The terminal hydroxyl (-

OH) groups of PEG are the primary sites for chemical modification, allowing for the covalent

attachment of PEG to a vast array of molecules, including proteins, peptides, and small

molecule drugs.[2] This document provides a comprehensive guide to the most common

strategies for functionalizing these hydroxyl groups, complete with detailed protocols and

quantitative data.

Application Notes: Strategies for PEG-OH
Functionalization
The conversion of the relatively inert hydroxyl group into a more reactive functionality is the

critical first step in PEGylation chemistry.[2] The choice of functional group depends on the

target molecule and the desired conjugation chemistry.

Activation to Good Leaving Groups
(Tosylates/Mesylates)
The most common initial strategy is to convert the hydroxyl group into an excellent leaving

group, such as a tosylate (-OTs) or mesylate (-OMs).[2] This is achieved by reacting PEG-OH
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with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base.[2][3] The resulting

activated PEG is highly susceptible to nucleophilic substitution, making it a versatile

intermediate for introducing other functional groups like amines, azides, and thiols.[1][3]

Conversion to Amines (-NH2)
Amine-functionalized PEGs are widely used for conjugation to carboxylic acids or activated

esters (e.g., NHS esters) on biomolecules.[2][4] There are several routes to introduce an amine

group:

Two-Step Method: This is the most common approach and involves first activating the

hydroxyl group to a tosylate or mesylate, followed by nucleophilic substitution with ammonia

or, more commonly, with sodium azide (NaN₃) to form a PEG-azide intermediate. The azide

is then reduced to an amine using reagents like triphenylphosphine (PPh₃) in a Staudinger

reaction or hydrogenation.[1][4][5]

Direct Amination: While possible, direct conversion using ammonia can lead to side products

and is often lower yielding.[6]

Conversion to Carboxylic Acids (-COOH)
Introducing a terminal carboxylic acid allows for conjugation to amine groups on biomolecules

via carbodiimide chemistry (e.g., using EDC/NHS).[7][8]

Direct Oxidation: The hydroxyl group can be directly oxidized to a carboxylic acid using

oxidizing agents like Jones reagent (CrO₃/H₂SO₄) or other methods involving permanganate

or hypohalite.[2][9][10] Care must be taken to avoid cleavage of the PEG ether backbone.

[10][11]

Reaction with Anhydrides: A common method involves reacting the PEG-OH with an

anhydride, such as succinic anhydride, in the presence of a catalyst like DMAP. This opens

the anhydride ring and results in a terminal carboxylic acid.[7]

Functionalization for Click Chemistry
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a

highly efficient and specific conjugation method. To prepare PEG for click chemistry, the
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hydroxyl group is typically converted to either an azide or an alkyne.

PEG-Azide: As described above, this is readily synthesized from a PEG-tosylate

intermediate by substitution with sodium azide.[1][5]

PEG-Alkyne: An alkyne group can be introduced via Williamson ether synthesis, where the

hydroxyl group is deprotonated to form an alkoxide, which then reacts with an alkyl halide

containing an alkyne (e.g., propargyl bromide).[2]

Quantitative Data Summary
The efficiency of these reactions is crucial for producing high-purity functionalized PEG linkers.

The following table summarizes typical reaction conditions and yields.

Functionalizati
on Reaction

Key Reagents Solvent(s) Typical Yield Reference

PEG-OH →

PEG-OTs

p-

Toluenesulfonyl

chloride (TsCl),

Triethylamine or

Pyridine

Dichloromethane

(DCM),

Chloroform,

Toluene

>95% [3][5]

PEG-OTs →

PEG-N₃

Sodium azide

(NaN₃)

Dimethylformami

de (DMF)
>95% [1][5]

PEG-N₃ → PEG-

NH₂

Triphenylphosphi

ne (PPh₃) or

Zn/NH₄Cl

THF/Water or

Methanol

>95% (PPh₃),

82-99% (Zn)
[4][5]

PEG-OH →

PEG-COOH

CrO₃ / H₂SO₄

(Jones

Oxidation)

Water / DCM 90-96% [9]

PEG-OH →

PEG-COOH

Succinic

anhydride,

DMAP

None (neat) or

DCM
High [7]
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Protocol 1: Tosylation of Hydroxyl-PEG (PEG-OH →
PEG-OTs)
This protocol describes a general method for the activation of a terminal hydroxyl group on

PEG by converting it into a tosylate, an excellent leaving group.[3]

Materials:

Hydroxyl-terminated PEG (PEG-OH)

Anhydrous Dichloromethane (DCM) or Toluene

Triethylamine (TEA) or Pyridine

p-Toluenesulfonyl chloride (TsCl)

Cold diethyl ether

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

Drying: Dry the PEG-OH by azeotropic distillation with toluene or by drying under high

vacuum for several hours to remove residual water.

Dissolution: Dissolve the dried PEG-OH (1 equivalent) in anhydrous DCM in a round-bottom

flask under an inert atmosphere (e.g., nitrogen or argon).

Base Addition: Add triethylamine (2-3 equivalents) to the solution and stir. Cool the mixture in

an ice bath to 0 °C.[3]

Tosylation: Dissolve p-Toluenesulfonyl chloride (1.5-2 equivalents) in a minimal amount of

anhydrous DCM and add it dropwise to the stirring PEG solution.

Reaction: Allow the reaction to warm to room temperature and stir overnight (12-24 hours).
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Work-up: Wash the reaction mixture sequentially with water, dilute HCl, and brine. Dry the

organic layer over anhydrous MgSO₄, filter, and concentrate the solution under reduced

pressure.

Precipitation: Precipitate the product by adding the concentrated solution dropwise into a

large volume of cold, stirring diethyl ether.[3]

Purification: Collect the white precipitate by filtration, wash with cold diethyl ether, and dry

under vacuum. The conversion is typically >95%.[5]

Protocol 2: Synthesis of Amine-PEG from Tosylate-PEG
(PEG-OTs → PEG-NH₂) via Azide Intermediate
This two-step protocol is a reliable method for converting the activated tosylate into a primary

amine.[1][5]

Step A: Azidation (PEG-OTs → PEG-N₃)

Dissolution: Dissolve PEG-OTs (from Protocol 1, 1 equivalent) in anhydrous

Dimethylformamide (DMF).

Nucleophilic Substitution: Add sodium azide (NaN₃, 3-5 equivalents) to the solution.

Reaction: Heat the mixture to 60-90 °C and stir for 12-24 hours under an inert atmosphere.

[1][5]

Purification: Cool the reaction, filter to remove excess NaN₃, and remove DMF under

reduced pressure. Dissolve the residue in DCM, wash with water and brine, dry over

anhydrous Na₂SO₄, and concentrate. Precipitate the PEG-N₃ product in cold diethyl ether,

filter, and dry. Yields are typically quantitative (>95%).[5]

Step B: Staudinger Reduction (PEG-N₃ → PEG-NH₂)

Dissolution: Dissolve the dried PEG-N₃ (1 equivalent) in THF or Methanol.[1][5]

Reduction: Add triphenylphosphine (PPh₃, 1.5-3 equivalents) to the solution. If using THF,

add a small amount of water to facilitate the hydrolysis of the phosphinimine intermediate.
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Reaction: Stir the reaction at room temperature or reflux overnight.[5]

Purification: Remove the solvent by rotary evaporation. Dissolve the crude product in a

minimum amount of DCM and precipitate into cold diethyl ether to remove

triphenylphosphine oxide. Repeat the precipitation if necessary. Collect the final PEG-NH₂

product by filtration and dry under vacuum. The conversion is typically >95%.[5]

Protocol 3: Oxidation of Hydroxyl-PEG to Carboxylic
Acid-PEG (PEG-OH → PEG-COOH)
This protocol uses Jones reagent for the direct oxidation of the primary alcohol of PEG to a

carboxylic acid.[9]

Materials:

Polyethylene glycol (PEG-OH)

Chromium trioxide (CrO₃)

Concentrated Sulfuric acid (H₂SO₄)

Dichloromethane (DCM)

Deionized water

Anhydrous Magnesium Sulfate (MgSO₄)

Diethyl ether

Procedure:

Reagent Preparation: Prepare the Jones reagent by carefully dissolving CrO₃ in water and

slowly adding concentrated H₂SO₄ while cooling in an ice bath.

Dissolution: Dissolve PEG-OH (1 equivalent) in water.

Oxidation: Slowly add the prepared Jones reagent (1.2 electron equivalents of CrO₃) to the

stirring PEG solution at room temperature. The solution will turn from orange to a green-blue
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color.[9]

Reaction: Stir the solution for 8 hours at ambient temperature.[9]

Work-up: Dilute the reaction mixture with water and extract the product multiple times with

DCM.

Washing: Combine the organic layers and wash with water and then with a saturated NaCl

(brine) solution.

Drying & Concentration: Dry the organic layer with anhydrous MgSO₄, filter, and concentrate

under reduced pressure.

Precipitation: Precipitate the final PEG-COOH product by adding the concentrated solution to

cold diethyl ether. Filter and dry the solid. The yield is typically 90-96%.[9]
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Caption: General workflow for functionalizing PEG terminal hydroxyl groups.
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Caption: Two-step synthesis of PEG-Amine from PEG-Hydroxyl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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